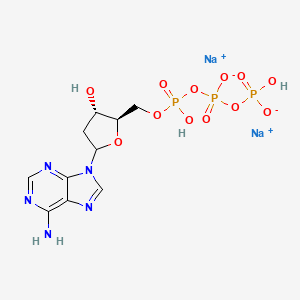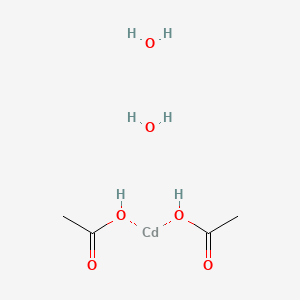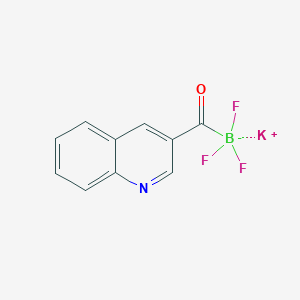
Sodium DL-3-hydroxybutyrate-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium DL-3-hydroxybutyrate-13C4 is a labeled compound used in various scientific research applications. It is a sodium salt of DL-3-hydroxybutyric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is often used in metabolic studies, particularly in the study of ketone bodies and their role in energy metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium DL-3-hydroxybutyrate-13C4 involves the incorporation of carbon-13 into the 3-hydroxybutyric acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to form the sodium salt of the labeled 3-hydroxybutyric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon-13 precursors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for use in research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium DL-3-hydroxybutyrate-13C4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetoacetate.
Reduction: It can be reduced to form butyrate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products
Oxidation: Acetoacetate
Reduction: Butyrate
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Sodium DL-3-hydroxybutyrate-13C4 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.
Biology: Studied for its role in energy metabolism and as a source of ketone bodies.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Used in the development of new drugs and in the study of metabolic disorders.
Wirkmechanismus
The mechanism of action of Sodium DL-3-hydroxybutyrate-13C4 involves its conversion to ketone bodies, which serve as an alternative energy source during periods of low glucose availability. The compound is metabolized in the liver to produce acetoacetate and beta-hydroxybutyrate, which are then transported to peripheral tissues for energy production. The molecular targets and pathways involved include enzymes such as beta-hydroxybutyrate dehydrogenase and acetoacetate decarboxylase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium D-3-hydroxybutyrate-13C4
- Sodium L-3-hydroxybutyrate-13C4
- Sodium DL-3-hydroxybutyrate-2,4-13C2
Uniqueness
Sodium DL-3-hydroxybutyrate-13C4 is unique due to its specific isotopic labeling, which allows for precise tracking of metabolic pathways. This makes it particularly valuable in research settings where understanding the fate of carbon atoms is crucial.
Eigenschaften
Molekularformel |
C4H7NaO3 |
|---|---|
Molekulargewicht |
130.057 g/mol |
IUPAC-Name |
sodium;3-hydroxy(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI-Schlüssel |
NBPUSGBJDWCHKC-UJNKEPEOSA-M |
Isomerische SMILES |
[13CH3][13CH]([13CH2][13C](=O)[O-])O.[Na+] |
Kanonische SMILES |
CC(CC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)

![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)



![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)

